ML351, chemically known as 5-(methylamino)-2-(1-naphthalenyl)-4-oxazolecarbonitrile, is a potent and selective inhibitor of human reticulocyte 15-lipoxygenase-1. This compound was discovered through a quantitative high-throughput screening process involving approximately 74,000 small molecules, which identified its significant inhibitory effects against the 15-lipoxygenase-1 enzyme. ML351 exhibits an IC50 value of approximately 200 nanomolar and demonstrates over 250-fold selectivity against other lipoxygenase isozymes, including 5-lipoxygenase and platelet 12-lipoxygenase, making it a promising candidate for therapeutic applications in conditions such as stroke and cancer .
ML351 is classified as a small molecule inhibitor targeting the lipoxygenase family of enzymes. Specifically, it inhibits the human reticulocyte 15-lipoxygenase-1 enzyme, which plays a crucial role in the metabolism of arachidonic acid into inflammatory mediators. The compound has been studied for its potential therapeutic relevance in various diseases characterized by excessive inflammation, such as ischemic stroke and certain cancers .
The synthesis of ML351 involves a multi-step process that begins with the reaction of 1-naphthoic acid and 2-aminomalononitrile in the presence of triethanolamine and propylphosphonic anhydride. The reaction mixture is subjected to heating and subsequent cooling steps to facilitate the formation of the desired product. Following this, sodium borohydride is introduced to reduce intermediates to yield ML351 as a colorless solid with a yield of approximately 27% .
Synthesis Steps:
ML351 has a molecular formula of C15H11N3O and a molecular weight of 249.3 g/mol. The structure features an oxazole ring fused with a naphthalene moiety, which contributes to its biological activity. The compound's structural characteristics are essential for its interaction with the active site of lipoxygenases, allowing for selective inhibition .
ML351 primarily functions through competitive inhibition of the lipoxygenase enzymes, preventing them from catalyzing the dioxygenation of polyunsaturated fatty acids such as arachidonic acid. This mechanism reduces the production of pro-inflammatory mediators, thus mitigating inflammatory responses associated with various pathological conditions .
In experimental models, ML351 has shown efficacy in reducing infarct size in ischemic stroke models by approximately 30%, highlighting its potential therapeutic benefits .
The mechanism by which ML351 exerts its effects involves tight binding to the active site of human reticulocyte 15-lipoxygenase-1 without displacing the active-site ferric ion. This mixed inhibition leads to decreased production of inflammatory lipid mediators while preserving some enzymatic function that may be necessary for homeostasis .
In vivo studies indicate that ML351 can modulate inflammatory responses significantly, suggesting its dual role in both inhibiting excessive inflammation while potentially altering immune responses during recovery phases post-injury or infarction .
ML351 has been investigated for its potential applications in scientific research focusing on:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: